Ganciclovir sodium
Overview
Description
Ganciclovir sodium is an antiviral medication used to treat cytomegalovirus (CMV) infections . It is a DNA polymerase inhibitor that inhibits virus replication . It is also used in the treatment of severe CMV disease, including CMV pneumonia, CMV gastrointestinal disease, and disseminated CMV infections, in immunocompromised patients .
Synthesis Analysis
Ganciclovir can be prepared extemporaneously in artificial tears and compared its stability with that of a similar concentration of ganciclovir in sterile water (SWI) for ophthalmic administration . Another method involves the conversion of ganciclovir and acyclovir into fluorescent derivatives by reaction with phenylglyoxal . A patent also describes the preparation of ganciclovir tablets .Molecular Structure Analysis
The molecular formula of Ganciclovir sodium is C9H12N5NaO4 . It is a prodrug that is structurally similar to acyclovir. It inhibits virus replication by its incorporation into viral DNA .Chemical Reactions Analysis
A study on the conformational polymorphism in Ganciclovir provides insights into its solid-state behavior, which could prove useful during drug development . Another study describes a highly sensitive liquid chromatographic method for the determination of ganciclovir in human serum .Physical And Chemical Properties Analysis
Ganciclovir sodium has a molecular weight of 277.21 . .Scientific Research Applications
Ulcerative Colitis Treatment : Ganciclovir sodium shows promise in treating ulcerative colitis in mice, potentially through inhibiting STING signaling in colonic macrophages (Gong et al., 2022).
Herpes Virus and Cancer Therapy : It serves as an antiviral drug against herpes viruses and is utilized in gene therapy for cancer treatment (Foti et al., 1997).
Ocular Applications : Ganciclovir-loaded albumin nanoparticles offer a sustained release mechanism, potentially enhancing the treatment of cytomegalovirus retinitis (Merodio et al., 2001). Additionally, its incorporation in artificial tears suggests prolonged contact time and moistening effect for ophthalmic administration (Leanpolchareanchai et al., 2023).
Gene Therapy and Cell Death Induction : In thymidine kinase gene therapy, ganciclovir treatment leads to biophysical changes indicative of apoptotic cell death (Hakumäki et al., 1998).
Treatment of CMV Retinitis : It has demonstrated safety and efficacy in treating CMV retinitis in patients with AIDS (Heinemann, 1989) and is used in various intraocular doses for this purpose (Fiscella et al., 1997).
Superiority in Treating Herpes Simplex Keratitis : Ganciclovir gel has shown better local tolerance and healing rates compared to acyclovir ointment in treating ulcerative herpes simplex keratitis (Colin et al., 1997).
Innovative Drug Delivery Systems : The thermosensitive PBLA-PEG-PBLA in situ hydrogel, as a carrier of ganciclovir for intravitreal injection, achieves sustained drug release and improved ocular bioavailability in CMV retinitis treatment (Wang et al., 2017).
Antiviral Activity and Clinical Efficacy : Ganciclovir sodium has notable antiviral activity, particularly against CMV, and is transformed into its active metabolite in infected cells (崔志平, 2018). Its clinical efficacy against CMV disease reduces morbidity in immunocompromised patients (Lorenzi et al., 2003).
Prophylactic Use in Transplant Recipients : Ganciclovir prophylaxis is more effective than early treatment in preventing early CMV disease after allogeneic bone marrow transplantation without increasing the incidence of neutropenia (Noble & Faulds, 1998).
Mechanism of Action and Drug Stability : Ganciclovir limits viral DNA synthesis and packaging into infectious units in CMV retinitis treatment (Pepose et al., 1987). It remains stable for extended periods in various storage conditions (Guichard et al., 2019) and is visually and chemically stable in sodium chloride solutions (Tomasello et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJICLMJFIKGAAU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82410-32-0 (Parent) | |
Record name | Ganciclovir sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20883175 | |
Record name | Ganciclovir sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ganciclovir sodium | |
CAS RN |
84245-13-6, 107910-75-8 | |
Record name | Ganciclovir sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganciclovir sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ganciclovir sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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